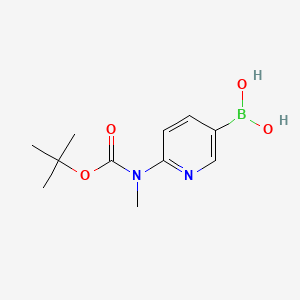
6-(BOC-メチルアミノ)ピリジン-3-ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1218790-80-7 . It has a molecular weight of 252.08 and its IUPAC name is 6-[(tert-butoxycarbonyl)(methyl)amino]-3-pyridinylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, pinacol boronic esters can undergo functionalizing deboronation . They can also be involved in Suzuki-Miyaura coupling , a type of cross-coupling reaction, among others.Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
- 説明: 鈴木・宮浦反応では、ボロン酸部分はパラジウム触媒の存在下でアリールまたはビニルハライドと反応し、これらの2つのフラグメントのカップリングが起こります。 生成物は、医薬品、農薬、材料科学などで応用されています .
- 説明: タンデムプロセスは、連続的な結合形成ステップを伴い、ヘテロ環状化合物を効率的に得ることができます。 これらの化合物はしばしば興味深い生物活性を示し、創薬に関連しています .
- 説明: 銅アセチルアセトナート触媒は、ボロン酸と様々な窒素系求核剤のカップリングを促進します。 N-アリール化生成物は、医薬品化学や材料科学で応用されています .
- 説明: その多様性により、化学者は複雑な分子を構築し、既存の構造を修飾し、新しい化学空間を探求することができます。 用途は、創薬、材料科学、農薬に及びます .
- 説明: ホウ素ベースの化合物は、癌治療(ホウ素中性子捕捉療法)やプロテアソーム阻害剤としての可能性から注目を集めています。 研究者は、細胞プロセスや疾患経路への影響を調べています .
鈴木・宮浦クロスカップリング反応
位置選択的合成
タンデムパラジウム触媒による分子内アミノカルボニル化および環化
銅アセチルアセトナート触媒を用いたN-アリール化
有機合成
潜在的な医薬品への応用
Safety and Hazards
将来の方向性
作用機序
Target of Action
Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic substrates in these reactions.
Mode of Action
Boronic acids and their derivatives, including this compound, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a bond with an electrophile in the presence of a palladium catalyst and a base .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.
Pharmacokinetics
As a research chemical, it’s primarily used in the synthesis of other organic compounds
Result of Action
The molecular and cellular effects of 6-(BOC-Methylamino)pyridine-3-boronic acid’s action are likely to be highly context-dependent, given its role in the synthesis of various organic compounds . The specific effects would depend on the nature of the compounds being synthesized and their subsequent interactions within the cellular environment.
Action Environment
The action, efficacy, and stability of 6-(BOC-Methylamino)pyridine-3-boronic acid are likely to be influenced by various environmental factors. For instance, it’s recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents . These precautions suggest that temperature, exposure to air, and the presence of oxidizing agents could potentially affect the compound’s stability and efficacy.
特性
IUPAC Name |
[6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYFBQXOHVMJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675364 |
Source


|
| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-80-7 |
Source


|
| Record name | C-(1,1-Dimethylethyl) N-(5-borono-2-pyridinyl)-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


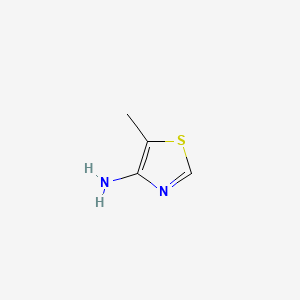
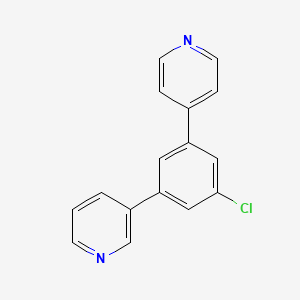
![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-thiazolidinyl]-](/img/structure/B580666.png)

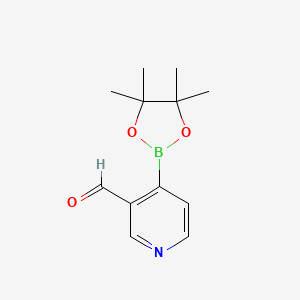

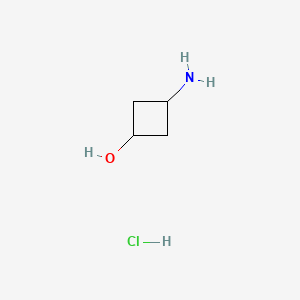
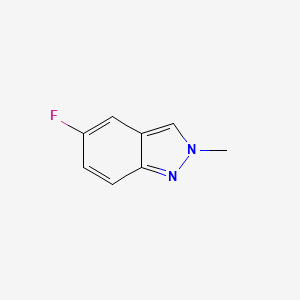
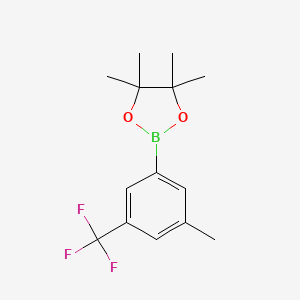
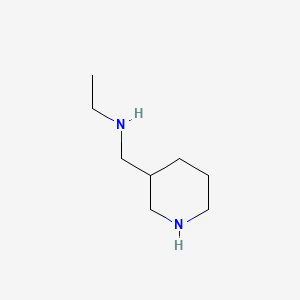
![Oxirane, 2-[(2-cyclopropylphenoxy)methyl]-](/img/structure/B580681.png)
